molecular formula C15H17N3O3 B5863814 N-(2,4-DIMETHOXYPHENYL)-N'-(4-PYRIDYLMETHYL)UREA

N-(2,4-DIMETHOXYPHENYL)-N'-(4-PYRIDYLMETHYL)UREA

Cat. No.: B5863814
M. Wt: 287.31 g/mol
InChI Key: KHEGCVYAFKCGDZ-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-N’-(4-PYRIDYLMETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-N’-(4-PYRIDYLMETHYL)UREA typically involves the reaction of 2,4-dimethoxyaniline with 4-pyridylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as solvent recovery and waste management.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-N’-(4-PYRIDYLMETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N’-(4-PYRIDYLMETHYL)UREA would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed study using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHOXYPHENYL)-N’-(4-PYRIDYLMETHYL)CARBAMATE
  • N-(2,4-DIMETHOXYPHENYL)-N’-(4-PYRIDYLMETHYL)THIOUREA

Uniqueness

N-(2,4-DIMETHOXYPHENYL)-N’-(4-PYRIDYLMETHYL)UREA is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxy groups and pyridylmethyl moiety may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-12-3-4-13(14(9-12)21-2)18-15(19)17-10-11-5-7-16-8-6-11/h3-9H,10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEGCVYAFKCGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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